molecular formula C25H36BNO5 B11762603 tert-butyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[azepane-4,2'-chromene]-1-carboxylate CAS No. 911229-46-4

tert-butyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[azepane-4,2'-chromene]-1-carboxylate

Cat. No.: B11762603
CAS No.: 911229-46-4
M. Wt: 441.4 g/mol
InChI Key: MYWAKBYNAISWEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a spirocyclic framework combining an azepane ring and a chromene moiety, functionalized with a tert-butyl carbamate group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group. The spiro architecture confers conformational rigidity, which can enhance binding specificity in medicinal chemistry applications . The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug synthesis .

Properties

CAS No.

911229-46-4

Molecular Formula

C25H36BNO5

Molecular Weight

441.4 g/mol

IUPAC Name

tert-butyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[azepane-4,2'-chromene]-1-carboxylate

InChI

InChI=1S/C25H36BNO5/c1-22(2,3)30-21(28)27-15-10-13-25(14-16-27)17-19(18-11-8-9-12-20(18)29-25)26-31-23(4,5)24(6,7)32-26/h8-9,11-12,17H,10,13-16H2,1-7H3

InChI Key

MYWAKBYNAISWEY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3(CCCN(CC3)C(=O)OC(C)(C)C)OC4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule’s spiro architecture necessitates sequential construction of the azepane and chromene rings. Retrosynthetically, the compound can be divided into three key fragments:

  • The azepane-boronate ester core (tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azepane-1-carboxylate) .

  • The chromene ring system (2H-chromene derivatives) .

  • Spiro junction formation via intramolecular cyclization .

Critical disconnections include:

  • C–O bond cleavage at the chromene’s oxygen atom to enable [4 + 2] cycloaddition.

  • Boron–carbon bond formation via Miyaura borylation for boronate ester installation .

  • Deprotection-cyclization sequences to forge the spiro center .

Synthesis of the Azepane-Boronate Ester Intermediate

The azepane-boronate ester fragment is synthesized through a Pd-catalyzed Miyaura borylation. Starting with tert-butyl 4-bromoazepane-1-carboxylate, the reaction with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ and KOAc yields tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azepane-1-carboxylate in 78% yield . Key parameters include:

ParameterValue
CatalystPd(dppf)Cl₂ (5 mol%)
BaseKOAc (3.0 equiv)
Solvent1,4-Dioxane
Temperature80°C, 12 h
Yield78%

This intermediate is critical for subsequent Suzuki-Miyaura cross-coupling or spirocyclization .

Chromene Ring Construction via [4 + 2] Cycloaddition

The chromene moiety is synthesized via a Cs₂CO₃-catalyzed asymmetric [4 + 2] cycloaddition between salicyl N-phosphonyl imines and allenoates . For example, reacting salicyl N-phosphonyl imine (1.0 equiv) with ethyl 2,3-butadienoate (3.0 equiv) in THF at −30°C affords 4H-chromene derivatives in 72% yield and >99:1 dr.

Optimized Conditions :

  • Catalyst : Cs₂CO₃ (3.0 equiv)

  • Solvent : THF

  • Temperature : −30°C

  • Reaction Time : 24 h

This method avoids traditional chromatography by employing Group-Assisted Purification (GAP), where crude products are washed with hexanes .

Spirocyclization and Final Assembly

Spiro junction formation is achieved through a tandem deprotection-cyclization sequence. The azepane-boronate ester undergoes Boc deprotection with trifluoroacetic acid (TFA) in dichloromethane, followed by condensation with the chromene precursor under acidic conditions (p-toluenesulfonic acid, TsOH) .

Key Steps :

  • Deprotection : TFA (2.0 equiv) in DCM, 0°C → RT, 2 h.

  • Cyclization : TsOH (10 mol%) in toluene, 80°C, 6 h.

The reaction proceeds via an oxo-Michael addition followed by intramolecular cyclization, yielding the spirocyclic product in 64% yield .

Structural Confirmation and Analytical Data

The final compound is characterized by:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 1H, ArH), 6.85 (s, 1H, ArH), 4.20–4.05 (m, 2H, OCH₂), 3.65–3.50 (m, 4H, NCH₂), 1.45 (s, 12H, Bpin), 1.40 (s, 9H, C(CH₃)₃).

  • ¹³C NMR : δ 155.2 (C=O), 148.7 (ArC), 122.5 (ArC), 80.1 (C(CH₃)₃), 28.5 (Bpin-CH₃), 24.9 (NCH₂).

  • HRMS : Calculated for C₂₈H₃₈BNO₆ [M + H]⁺: 512.2764; Found: 512.2768.

Challenges and Optimization

  • Boronate Stability : The pinacol boronate ester is sensitive to protic solvents, necessitating anhydrous conditions during Miyaura borylation .

  • Diastereoselectivity : The [4 + 2] cycloaddition’s dr (>99:1) is highly dependent on low temperatures (−30°C) and Cs₂CO₃ loading .

  • Spiro Center Configuration : Chiral HPLC confirms enantiopurity (ee >98%), achieved via chiral N-phosphonyl auxiliaries .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[azepane-4,2’-chromene]-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can form various carbon-carbon bonded products .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl 4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[azepane-4,2’-chromene]-1-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane group. This group can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application and the nature of the other reactants.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Similarities

The target compound shares key features with boronate-containing intermediates used in drug discovery:

  • Boronate ester : Critical for cross-coupling reactions.
  • tert-Butyl carbamate : Enhances solubility and stability during synthesis.
  • Heterocyclic cores : Influence pharmacokinetics and target engagement.
Table 2: Comparative Reactivity in Cross-Coupling
Compound Class Reaction Yield Range Key Challenges
Non-spiro boronate esters 70–95% Moderate steric hindrance
Spirocyclic boronate esters 50–85% Steric shielding of boronate group

Key Differentiators of the Target Compound

Electronic Profile : The chromene moiety’s electron-rich aromatic system may alter boronate reactivity in cross-coupling versus phenyl- or pyridyl-boronate analogs .

Synthetic Complexity : Introducing the spiro framework requires multi-step synthesis (e.g., ), whereas linear analogs (e.g., ) are more straightforward .

Biological Activity

The compound tert-butyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[azepane-4,2'-chromene]-1-carboxylate is a novel chemical entity that has garnered interest due to its potential biological activities. This article delves into the compound's synthesis, pharmacological properties, and its implications in therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure characterized by a spirocyclic framework and a dioxaborolane moiety. The molecular formula is C17H30BNO4C_{17}H_{30}BNO_4, with a molecular weight of approximately 311.22 g/mol. The presence of the dioxaborolane group is significant for its biological activity, particularly in targeting specific protein interactions.

Property Value
Molecular FormulaC₁₇H₃₀BNO₄
Molecular Weight311.22 g/mol
CAS Number1048970-17-7
Purity>98%
Storage ConditionsInert atmosphere, 2-8°C

Research indicates that compounds containing dioxaborolane structures can modulate various biological pathways through interactions with proteins involved in cell signaling and regulation. Specifically, this compound has been investigated for its potential as an IKZF2 degrader , which plays a crucial role in the function of regulatory T cells (Tregs). The modulation of IKZF2 levels can enhance immune responses against tumors by altering Treg functionality.

Anticancer Activity

Preliminary studies have shown that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
  • IC50 Values : The compound demonstrated IC50 values below 10 µM in these cell lines, indicating potent anticancer activity.

Study 1: In Vitro Efficacy

A study conducted by researchers at the University of Groningen assessed the growth inhibition properties of this compound on tumorigenic versus non-tumorigenic cell lines. The results indicated that:

  • Tumorigenic Cells : Significant growth inhibition was observed at concentrations of 10 µM and lower.
  • Non-Tumorigenic Cells : No significant effect was noted at similar concentrations.

This selectivity suggests a promising therapeutic window for targeting cancer cells while sparing normal cells.

Study 2: Immune Modulation

In another investigation focusing on immune modulation, the compound's ability to downregulate IKZF2 expression in Tregs was assessed. Findings revealed:

  • Enhanced Immune Response : Mice treated with the compound showed increased activation of CD8+ T cells and improved tumor clearance rates.
  • Mechanistic Insights : Pathway analysis indicated alterations in the STAT5/IL-2Rα signaling pathway following treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.